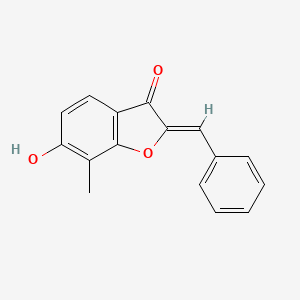

(2Z)-2-benzylidene-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomerism

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds with multiple substituents and stereochemical considerations. The complete systematic name this compound incorporates several critical nomenclatural elements that define its structural identity and stereochemical configuration.

The designation "2Z" indicates the geometric configuration around the double bond between the benzofuranone core and the benzylidene substituent. In the E-Z nomenclature system, Z (from German "zusammen" meaning together) describes the configuration where the higher priority groups on each carbon of the double bond are positioned on the same side. This stereochemical specification is crucial because geometric isomers can exhibit significantly different chemical and biological properties.

The benzylidene group represents a phenylmethylidene substituent attached at the 2-position through a carbon-carbon double bond. The benzofuran core provides the fundamental heterocyclic framework, consisting of a fused benzene and furan ring system. The numbering system follows International Union of Pure and Applied Chemistry conventions for benzofuran derivatives, where the oxygen atom in the furan ring is assigned position 1.

The presence of multiple substituents requires careful consideration of their positional relationships. The 6-hydroxy group introduces hydrogen bonding capability and influences the compound's polarity and reactivity. The 7-methyl substituent provides steric hindrance and affects the compound's three-dimensional conformation. The combination of these substituents creates a unique molecular architecture that distinguishes this compound from other benzofuranone derivatives.

Isomerism considerations for this compound extend beyond simple geometric isomerism of the benzylidene double bond. The molecule can potentially exist in different conformational states due to rotation around single bonds, though the Z-configuration of the critical double bond remains fixed under normal conditions. The hydroxyl group at position 6 can participate in intramolecular hydrogen bonding with nearby functional groups, potentially stabilizing certain conformational arrangements.

Chemical Abstracts Service Registry Number and Molecular Formula Analysis

The Chemical Abstracts Service registry number for this compound is 1092298-31-1, providing a unique identifier for this specific compound in chemical databases and literature. This registration system ensures unambiguous identification among the vast array of known chemical substances.

The molecular formula C₁₆H₁₂O₃ reflects the compound's elemental composition and provides insights into its structural characteristics and potential reactivity patterns. This formula indicates the presence of sixteen carbon atoms, twelve hydrogen atoms, and three oxygen atoms, yielding a molecular weight of approximately 252.27 grams per mole.

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 1092298-31-1 | |

| Molecular Formula | C₁₆H₁₂O₃ | |

| Molecular Weight | 252.27 g/mol | |

| Degree of Unsaturation | 11 | Calculated |

The degree of unsaturation, calculated as eleven, indicates the presence of multiple rings and double bonds within the molecular structure. This high degree of unsaturation is consistent with the benzofuran ring system (contributing 5 degrees), the benzylidene aromatic ring (contributing 4 degrees), the carbonyl group (contributing 1 degree), and the exocyclic double bond (contributing 1 degree).

The molecular formula analysis reveals important structural insights about the compound's composition. The carbon-to-hydrogen ratio of 4:3 suggests a highly aromatic structure with limited saturated carbon centers. The presence of three oxygen atoms corresponds to the hydroxyl group, the carbonyl oxygen in the lactone ring, and the ether oxygen within the benzofuran core structure.

Comparison with related benzofuranone derivatives demonstrates the structural specificity encoded within the molecular formula. For instance, the unsubstituted 2-benzylidene-6-hydroxybenzofuran-3(2H)-one has the formula C₁₅H₁₀O₃, differing by one methyl group (CH₂). This single carbon addition significantly affects the compound's physical properties, including melting point, solubility characteristics, and intermolecular interactions.

Structural Relationship to Benzofuranone Derivatives

The structural relationship between this compound and other benzofuranone derivatives illuminates important patterns in heterocyclic chemistry and structure-activity relationships. Benzofuranone derivatives, also known as coumaranones, represent a significant class of heterocyclic compounds with diverse biological and chemical properties.

The fundamental benzofuranone scaffold consists of a benzene ring fused to a five-membered lactone ring, creating a bicyclic structure that serves as the core framework for numerous derivatives. This basic structure can be systematically modified through substitution at various positions, leading to compounds with distinct properties and applications.

The 2-position substitution pattern observed in the target compound follows a common modification strategy in benzofuranone chemistry. The benzylidene group at this position creates an extended conjugated system that influences both electronic properties and molecular geometry. This conjugation extends from the benzene ring of the benzylidene group through the double bond and into the carbonyl system of the lactone ring.

The hydroxyl substitution at the 6-position represents another important modification pattern in benzofuranone chemistry. This functional group introduces hydrogen bonding capability, affecting both intermolecular interactions and potential biological activity. The 6-hydroxy substitution pattern is particularly significant in medicinal chemistry applications, where it can influence binding affinity to biological targets and pharmacokinetic properties.

The 7-methyl substitution provides additional structural complexity and represents a common modification strategy for fine-tuning molecular properties. This alkyl substitution can influence molecular shape, hydrophobic interactions, and steric hindrance around the benzofuran core. The combination of the 6-hydroxy and 7-methyl substituents creates a unique substitution pattern that distinguishes this compound from simpler benzofuranone derivatives.

Comparative analysis with related structures reveals the systematic nature of benzofuranone modification strategies. The compound shares structural similarities with naturally occurring benzofuran derivatives such as griseofulvin and synthetic pharmaceutical agents, highlighting the therapeutic potential of this chemical class. The specific substitution pattern in this compound represents an optimization of the basic benzofuranone framework for enhanced chemical and biological properties.

The stereochemical considerations inherent in the Z-configuration further distinguish this compound within the benzofuranone family. While many benzofuranone derivatives lack stereochemical complexity, the presence of the geometric isomerism around the benzylidene double bond introduces additional structural specificity that can significantly impact biological activity and chemical reactivity patterns.

Properties

IUPAC Name |

(2Z)-2-benzylidene-6-hydroxy-7-methyl-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-13(17)8-7-12-15(18)14(19-16(10)12)9-11-5-3-2-4-6-11/h2-9,17H,1H3/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCBNYLILZDZOH-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3)/C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2Z)-2-benzylidene-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one, a member of the benzofuran family, has garnered interest due to its diverse biological activities. This compound is characterized by its unique structure, which includes a benzylidene group and a hydroxy group that contribute to its reactivity and potential therapeutic applications.

- Molecular Formula : C₁₆H₁₂O₃

- Molecular Weight : 252.26 g/mol

- CAS Number : 1092298-31-1

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thus preventing oxidative stress which can lead to various diseases, including cancer and neurodegenerative disorders. The compound's hydroxy group is believed to play a pivotal role in scavenging reactive oxygen species (ROS) and mitigating oxidative damage.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro experiments have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis, where the compound activates caspases and downregulates anti-apoptotic proteins, leading to programmed cell death in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |

| HeLa (Cervical) | 20 | Inhibition of cell cycle progression |

| A549 (Lung) | 18 | ROS-mediated apoptosis |

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In preclinical models, it has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its antioxidant properties are linked to the modulation of signaling pathways involved in oxidative stress and inflammation.

- Antioxidant Activity : The hydroxy group can donate electrons to free radicals, effectively neutralizing them.

- Apoptosis Induction : Activation of the intrinsic apoptotic pathway through mitochondrial membrane potential disruption.

- Cytokine Modulation : Inhibition of NF-kB signaling pathway leading to reduced expression of inflammatory cytokines.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various benzofuran derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of breast cancer cells with an IC50 value lower than many known chemotherapeutics .

Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, researchers treated lipopolysaccharide (LPS)-stimulated macrophages with this compound. Results showed a marked decrease in nitric oxide production and pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent .

Comparison with Related Compounds

The biological activity of this compound can be compared with other benzofuran derivatives:

| Compound | Antioxidant Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| (2Z)-2-benzylidene-6-hydroxy-7-methyl | High | Moderate | Moderate |

| 2-benzylidene-1-benzofuran-3(2H)-one | Moderate | High | Low |

| 6-hydroxy-2-benzylidene-1-benzofuran-3(2H)-one | High | Low | High |

Comparison with Similar Compounds

Structural Modifications in Analogous Compounds

The benzofuran-3(2H)-one scaffold is highly modular, enabling diverse substitutions that alter physicochemical and biological properties. Below is a systematic comparison with key analogs (Table 1):

Table 1: Structural Comparison of (2Z)-2-Benzylidene-6-Hydroxy-7-Methyl-1-Benzofuran-3(2H)-One and Analogs

Physicochemical and Electronic Properties

- Electron-Donating vs. Halogenated derivatives (e.g., 2-F in , 2,4-diCl in ) introduce electron-withdrawing effects, increasing polarity and oxidative stability. The 2,4-diCl analog’s higher lipophilicity (logP) may improve membrane permeability .

- Solubility and Bioavailability: The dimethylaminomethyl group in introduces a tertiary amine, enhancing water solubility via protonation at physiological pH. This modification contrasts with the parent compound’s lower solubility due to its hydroxyl and non-polar benzylidene groups. The bis(2-methoxyethyl)amino group in adds steric bulk and ether oxygen atoms, which may reduce cellular uptake despite improving solubility.

Preparation Methods

Synthetic Route Overview

The core synthetic strategy for (2Z)-2-benzylidene-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one involves the aldol-type condensation between a substituted benzaldehyde and 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one or its precursors. The key features of the synthesis include:

- Use of basic catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to facilitate the condensation.

- Reaction typically conducted in alcoholic solvents such as ethanol or methanol .

- Reflux or room temperature stirring conditions depending on substrate reactivity.

- Post-reaction work-up involving acidification, filtration, and recrystallization to isolate the product.

This approach is consistent with the preparation of related benzofuran derivatives and aurones, which share similar condensation chemistry.

Detailed Preparation Procedure

Condensation Reaction

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one (5 mmol) | Starting material providing the benzofuran core. |

| 2 | Benzaldehyde derivative (5 mmol) | Provides the benzylidene substituent at C-2. |

| 3 | Base: 50% aqueous KOH or NaOH (approx. 1.15 mL) | Catalyzes the condensation reaction. |

| 4 | Solvent: Ethanol or ethanol/DMF mixture (5-10 mL) | Medium for the reaction; DMF may enhance solubility. |

| 5 | Temperature: Room temperature to reflux | Reaction time 4–6 hours or until completion. |

| 6 | Work-up: Acidification with concentrated HCl (pH 1–2) | Precipitates the product for isolation. |

| 7 | Purification: Filtration, washing, recrystallization from DMF-MeOH | Obtains pure compound with high yield. |

This method yields the (2Z)-isomer predominantly due to the stereoselectivity of the condensation under these conditions.

Alternative and Advanced Methods

Use of Mixed Solvent Systems and Catalysts

- Employing a 1:1 ethanol–N,N-dimethylformamide (DMF) solvent system improves solubility and reaction efficiency for substrates with limited solubility.

- The use of aqueous 50% KOH as a base is preferred for better control of reaction rate and stereoselectivity.

- Reaction monitoring by thin-layer chromatography (TLC) ensures completion and minimizes side reactions.

Aminomethylation and Functionalization

- Post-condensation, the hydroxy group at the 6-position can be selectively modified via aminomethylation using aminals or paraformaldehyde with secondary amines in ethanol.

- This step introduces additional functional groups, expanding the compound’s chemical diversity for biological evaluation.

- Regioselectivity is critical here due to multiple nucleophilic sites on the benzofuran ring.

Reaction Optimization and Yields

| Parameter | Optimal Condition | Outcome/Notes |

|---|---|---|

| Base | 50% aqueous KOH | Good yield and stereoselectivity |

| Solvent | Ethanol or ethanol/DMF (1:1) | Enhances solubility and reaction rate |

| Temperature | Room temperature to reflux | Reaction time 4–6 hours |

| Product Isolation | Acidification to pH 1–2, filtration | Precipitates pure product |

| Purification | Recrystallization from DMF-MeOH | High purity, yield up to 90% reported |

| Stereochemistry | (2Z)-isomer favored | Confirmed by NMR and prior literature |

Representative Example of Preparation

- To a stirred solution of 0.75 g (5 mmol) 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one in ethanol (5 mL) and DMF (5 mL), 5 mmol benzaldehyde was added.

- 1.15 mL of 50% KOH was introduced, and the mixture was stirred at room temperature for 4–6 hours.

- The reaction mixture was poured into 30 mL hot water and acidified with concentrated HCl to pH 1–2.

- The yellow precipitate formed was filtered, washed with water, dried, and recrystallized from DMF-MeOH to yield the target compound with approximately 90% yield.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy : Confirms (2Z)-configuration and substitution pattern.

- Melting Point : Sharp melting point consistent with pure compound.

- Mass Spectrometry : Molecular ion peak at m/z consistent with molecular weight 238.24 g/mol.

- FTIR : Characteristic absorption bands for hydroxy, benzylidene, and benzofuran moieties.

Summary Table of Preparation Methods

| Method Aspect | Description | Reference/Notes |

|---|---|---|

| Starting Materials | 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one + benzaldehyde | Core benzofuran and aldehyde components |

| Catalyst/Base | NaOH or KOH (50% aqueous) | Facilitates aldol condensation |

| Solvent | Ethanol, methanol, or ethanol/DMF mixtures | Solubility and reaction medium |

| Reaction Conditions | Room temperature to reflux, 4–6 hours | Time and temperature optimized |

| Work-up | Acidification with HCl, filtration, recrystallization | Product isolation and purification |

| Yield | Up to 90% | High efficiency |

| Stereochemistry | (2Z)-isomer predominant | Confirmed by spectral data |

| Functionalization Options | Aminomethylation at C-6 hydroxy group | For derivative synthesis |

Q & A

Q. What challenges arise in achieving regioselectivity during substitution reactions?

- Methodological Answer : Competing para/meta substitution occurs due to resonance stabilization of intermediates. Directed ortho-metalation (DoM) using directing groups (e.g., -OCH₃) enforces regioselectivity. Kinetic vs. thermodynamic control is assessed via time-resolved ¹H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.